

An In-depth Technical Guide to Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

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Compound of Interest

Compound Name:	Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
Cat. No.:	B1314728

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate**, a key reagent in modern organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis and primary applications, and includes representative experimental protocols. Emphasis is placed on its role as a Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of α,β -unsaturated amides. Safety and handling information, along with spectral data, are also presented to offer a complete profile of this versatile compound for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate is a white crystalline solid at room temperature. Its chemical structure combines an acetamido group, a methyl ester, and a dimethoxyphosphoryl group, rendering it a valuable building block in organic chemistry.

Table 1: Physicochemical Properties of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate**

Property	Value	Reference
IUPAC Name	methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate	[1]
CAS Number	89524-99-2	[1]
Molecular Formula	C ₇ H ₁₄ NO ₆ P	[1]
Molecular Weight	239.16 g/mol	[1]
Melting Point	88.0-88.5 °C	
Boiling Point	385.3 ± 32.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Appearance	White crystalline solid	
Solubility	Soluble in many common organic solvents such as dichloromethane, chloroform, and methanol.	

Spectral Data

The structural features of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate** can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate**

Technique	Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm $^{-1}$)
^1H NMR	Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methoxy protons of the ester (singlet, ~3.8 ppm), the methoxy protons of the phosphoryl group (doublet, ~3.8 ppm, due to P-H coupling), the α -proton (doublet, due to P-H coupling), and the amide proton (broad singlet).
^{13}C NMR	Resonances for the acetyl methyl carbon, the ester carbonyl carbon, the α -carbon (coupled to phosphorus), the methoxy carbons of the ester and phosphoryl groups, and the acetyl carbonyl carbon.
FT-IR	Characteristic absorption bands for the N-H stretch (around 3300 cm $^{-1}$), C-H stretches (around 2900-3000 cm $^{-1}$), the ester carbonyl C=O stretch (around 1740 cm $^{-1}$), the amide carbonyl C=O stretch (around 1680 cm $^{-1}$), and the P=O stretch (around 1250 cm $^{-1}$).
Mass Spectrometry	The molecular ion peak (M^+) and characteristic fragmentation patterns corresponding to the loss of methoxy, acetamido, and phosphoryl groups.

Synthesis

The synthesis of **Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate** can be achieved through a multi-step process, typically starting from the corresponding α -amino phosphonate. A plausible synthetic route involves the Pudovik or Kabachnik-Fields reaction to generate the α -amino phosphonate core, followed by N-acetylation.

Synthesis Workflow

Step 1: Formation of α -Amino Phosphonate

Glycine Methyl Ester,
Formaldehyde,
Dimethyl Phosphite

Kabachnik-Fields Reaction

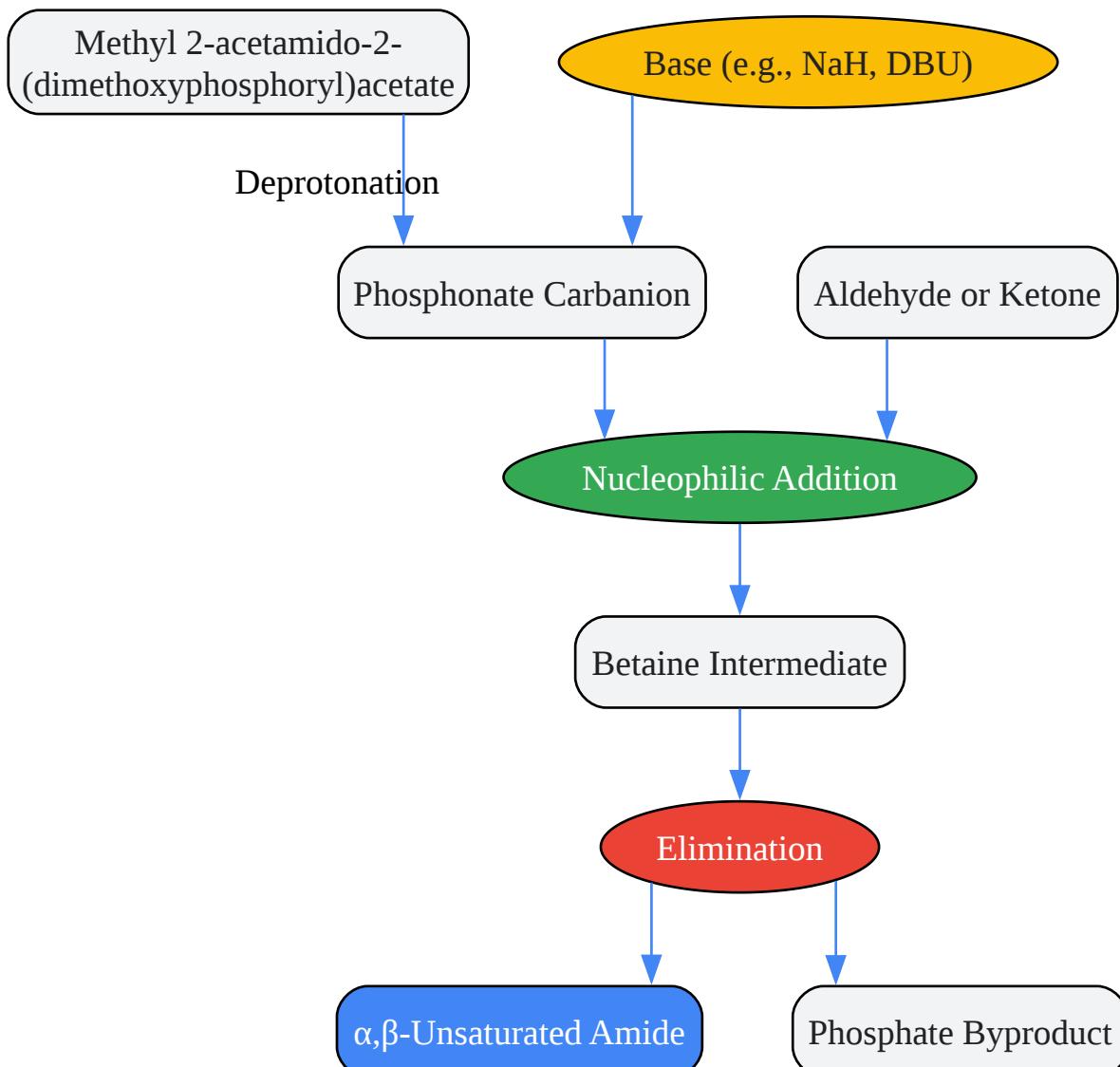
Methyl 2-amino-2-
(dimethoxyphosphoryl)acetate

Step 2: N-Acetylation

Acetic Anhydride or
Acetyl Chloride

N-Acetylation

Methyl 2-acetamido-2-
(dimethoxyphosphoryl)acetate



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References

- 1. scs.illinois.edu [scs.illinois.edu]

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